molecular formula C5H8N2O B6259537 1-(1H-pyrazol-4-yl)ethan-1-ol CAS No. 23585-55-9

1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B6259537
CAS No.: 23585-55-9
M. Wt: 112.13 g/mol
InChI Key: GGPILYBGTQJNOK-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C5H8N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-pyrazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(1H-pyrazol-4-yl)ethanone using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(1H-pyrazol-4-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1-(1H-pyrazol-4-yl)ethanone back to this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: 1-(1H-pyrazol-4-yl)ethanone.

    Reduction: this compound.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: It has potential therapeutic applications, including the development of drugs for cardiovascular diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects. This interaction is facilitated by the compound’s ability to bind to the M1 and M3 subtypes of muscarinic receptors .

Comparison with Similar Compounds

    1-(1H-pyrazol-4-yl)ethanone: An oxidized form of 1-(1H-pyrazol-4-yl)ethan-1-ol.

    1-(1-phenyl-1H-pyrazol-4-yl)methylpiperazin-1-yl)ethan-1-ol: A choline analog with similar structural features.

Uniqueness: this compound is unique due to its specific interaction with muscarinic receptors, which distinguishes it from other pyrazole derivatives. Its ability to act as a building block for various bioactive molecules also highlights its versatility in scientific research .

Properties

CAS No.

23585-55-9

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)

InChI Key

GGPILYBGTQJNOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)O

Purity

93

Origin of Product

United States

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